molecular formula C19H19ClN4O2 B13337484 Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

Cat. No.: B13337484
M. Wt: 370.8 g/mol
InChI Key: AAQMZLONCFKRQB-UHFFFAOYSA-N
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Description

Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C19H19ClN4O2. This compound is characterized by the presence of a benzyl group, a piperidine ring, and an imidazo[1,5-a]pyrazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (S)-2-(8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
  • Benzyl (S)-2-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)pyrrolidine-1-carboxylate
  • Benzyl (S)-2-((3-chloropyrazin-2-yl)methyl)carbamoyl)pyrrolidine-1-carboxylate

Uniqueness

Benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate is unique due to its specific structural features, such as the combination of the imidazo[1,5-a]pyrazine core with a piperidine ring and a benzyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

benzyl 3-(8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H19ClN4O2/c20-17-16-11-22-18(24(16)10-8-21-17)15-7-4-9-23(12-15)19(25)26-13-14-5-2-1-3-6-14/h1-3,5-6,8,10-11,15H,4,7,9,12-13H2

InChI Key

AAQMZLONCFKRQB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC=C4N3C=CN=C4Cl

Origin of Product

United States

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